molecular formula C8H8BrNO2 B1587319 Ethyl 2-bromoisonicotinate CAS No. 89978-52-9

Ethyl 2-bromoisonicotinate

Cat. No.: B1587319
CAS No.: 89978-52-9
M. Wt: 230.06 g/mol
InChI Key: SBNQZJXLQLUESH-UHFFFAOYSA-N
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Description

Ethyl 2-bromoisonicotinate (C₈H₈BrNO₂) is a brominated pyridinecarboxylate ester with a bromine atom at the 2-position of the isonicotinic acid backbone. Its molecular structure combines a reactive bromine substituent with an ethyl ester group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ester group enhances solubility in organic solvents and modulates metabolic stability .

Preparation Methods

Direct Esterification of 2-Bromoisonicotinic Acid with Ethanol

Method Overview:
The most common and straightforward method to prepare ethyl 2-bromoisonicotinate is the acid-catalyzed esterification of 2-bromoisonicotinic acid with ethanol. This method typically uses concentrated sulfuric acid as a catalyst under reflux conditions.

Procedure Details:

Step Description
Starting material 2-Bromoisonicotinic acid (4-bromopyridine-4-carboxylic acid)
Alcohol Ethanol (solvent and reactant)
Catalyst Concentrated sulfuric acid (H₂SO₄)
Reaction vessel Schlenk tube or reflux apparatus under inert atmosphere (nitrogen)
Temperature Reflux (~78 °C)
Reaction time Approximately 3 hours
Work-up Neutralization with saturated sodium bicarbonate (NaHCO₃) solution, extraction with ethyl acetate (EtOAc), drying over MgSO₄, solvent removal under reduced pressure
Yield Around 79%
Purification Drying under vacuum, storage at low temperature to crystallize pure product

Key Observations:

  • The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
  • The esterification proceeds efficiently with full conversion within 3 hours under reflux.
  • The product is obtained as a yellow solid with high purity.
  • Reference: Breinbauer et al., Bioorganic and Medicinal Chemistry, 2020.

Esterification Using n-Butanol as a Model for Ethanol Esterification

Method Overview:
A similar esterification approach has been demonstrated with n-butanol, which can be extrapolated to ethanol. The reaction involves refluxing 2-bromoisonicotinic acid in alcohol with catalytic sulfuric acid.

Procedure Details:

Step Description
Starting material 2-Bromoisonicotinic acid
Alcohol n-Butanol (acts as solvent and reactant)
Catalyst Catalytic amount of sulfuric acid
Reaction conditions Reflux for 18 hours
Monitoring TLC for reaction progress
Work-up Washing with saturated NaHCO₃ solution and chloroform, separation of organic layer, drying by rotary evaporation
Characterization Spectroscopic techniques (NMR) confirm structure

Notes:

  • Although this example uses n-butanol, the procedure is analogous for ethanol with shorter reaction times and similar acid catalysis.
  • Longer reflux time (18 hours) may be due to the nature of the alcohol or scale.
  • Reference: Naheed et al., PMC, 2023.

Reaction Conditions Summary:

Step Reagents/Conditions Purpose
1 Diisopropylamine + THF, cooled to -80 to -75 °C, add n-butyllithium Generate lithium amide base
2 Add compound A (precursor), stir, warm to 30-35 °C Formation of lithiated intermediate
3 React with ammonia water at 95-105 °C in autoclave Amination step
4 Treat with HCl/methanol solution at 60 °C for 15 h Esterification to methyl ester

Note:

  • This method is more complex and used for specific derivatives rather than direct ethyl ester synthesis.
  • Reference: CN Patent CN112441968B, 2020.

Bromination of Ethyl Isonicotinate Derivatives

Method Overview:
this compound can also be synthesized by bromination of ethyl isonicotinate or related amino derivatives using N-bromosuccinimide (NBS) under mild conditions.

Procedure Details:

Step Description
Starting material Ethyl 5-aminoisonicotinate or ethyl isonicotinate
Brominating agent N-Bromosuccinimide (NBS), 1.1 equivalents
Solvent Typically ethyl acetate or similar
Reaction conditions Stir at room temperature for 6 hours
Monitoring TLC with 30% ethyl acetate in hexane
Work-up Quench with water, extract with ethyl acetate, concentrate organic layer
Purification Combi-Flash chromatography with 30% ethyl acetate/hexane
Yield High, approximately 98%
Product form Pale-yellow crystals

Notes:

  • This method allows selective bromination at the 2-position of the isonicotinate ring.
  • The reaction is mild and efficient, suitable for preparing this compound from ethyl isonicotinate.
  • Reference: IUCr Journal, 2024.

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Reaction Time Yield (%) Notes
1 2-Bromoisonicotinic acid Ethanol, conc. H₂SO₄, reflux, inert atmosphere 3 hours 79 Standard acid-catalyzed esterification
2 2-Bromoisonicotinic acid n-Butanol, catalytic H₂SO₄, reflux 18 hours Not specified Longer reflux, analogous to ethanol esterification
3 2-Amino-3-bromoisonicotinic acid derivatives n-Butyllithium, diisopropylamine, NH₃, HCl/methanol Multi-step High Complex multi-step synthesis for derivatives
4 Ethyl isonicotinate or amino derivative N-Bromosuccinimide (NBS), room temp, EtOAc 6 hours 98 Bromination of ethyl isonicotinate to 2-bromo derivative

Key Research Findings and Practical Considerations

  • Catalyst and Solvent Choice: Concentrated sulfuric acid is the preferred catalyst for direct esterification due to its strong acidic nature and ability to promote ester formation efficiently.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is a reliable method to track reaction progress and confirm completion.
  • Purification: Organic extraction followed by drying and vacuum concentration is standard; crystallization at low temperature enhances purity.
  • Yield Optimization: Reaction time and temperature are critical; reflux times of 3 hours for ethanol and longer for higher alcohols are typical.
  • Alternative Routes: Bromination of ethyl isonicotinate with NBS offers a high-yielding, mild alternative to direct esterification from 2-bromoisonicotinic acid.
  • Safety and Handling: Use of inert atmosphere (nitrogen) and proper acid handling protocols is essential due to corrosive reagents and sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoisonicotinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form ethyl 2-aminopyridine-4-carboxylate.

    Oxidation: It can be oxidized to form ethyl 2-bromopyridine-4-carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products

    Nucleophilic Substitution: Products include ethyl 2-azidoisonicotinate, ethyl 2-thiocyanatoisonicotinate, and ethyl 2-methoxyisonicotinate.

    Reduction: The major product is ethyl 2-aminopyridine-4-carboxylate.

    Oxidation: The major product is ethyl 2-bromopyridine-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-bromoisonicotinate has been investigated for its antibacterial properties. Research indicates that derivatives of this compound exhibit effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. A study synthesized butyl 2-bromoisonicotinate and evaluated its antibacterial efficacy, demonstrating good activity against these pathogens. The synthesis involved Fischer esterification, yielding high amounts of the desired compound, which was further arylated to enhance its properties .

Anticancer Potential
The compound's derivatives have also shown promise in anticancer applications. For instance, organometallic complexes formed with isonicotinate ligands have been reported to exhibit significant anticancer activity. These complexes can inhibit cell proliferation and have been explored for use in drug-eluting stents to prevent vascular smooth muscle cell proliferation .

Organic Synthesis

Catalytic Applications
this compound serves as a crucial intermediate in organic synthesis, particularly in the formation of cationic polymers. It acts as an initiator in Cu(0)-mediated polymerization processes, leading to the development of polymers that mimic antimicrobial peptides. These polymers have been tested against various bacterial strains and have shown promising antimicrobial activity .

Reactivity and Functionalization
The compound is known for its ability to undergo multiple reactions, including carbon-carbon bond formation through methods like Suzuki coupling and radical reactions. These reactions are essential for synthesizing complex organic molecules and materials with specific functionalities .

Structure-Activity Relationship Studies

Recent studies have focused on understanding the structure-activity relationships (SAR) of this compound derivatives. Molecular docking studies have been employed to predict the binding affinity of these compounds to bacterial targets, providing insights into how structural modifications can enhance their biological activity. This approach aids in the rational design of new antimicrobial agents with improved efficacy against resistant strains .

Case Studies

Study Compound Pathogen Tested Methodology Findings
Study 1Butyl 2-bromoisonicotinateMRSA, ESBL-producing E. coli ST405Fischer esterification followed by arylationEffective against both pathogens with good yields
Study 2Ethyl 5-amino-2-bromoisonicotinatePhytopathogenic fungiCrystal structure analysis and DFT studiesExhibited antifungal activity
Study 3Organometallic complexes with isonicotinate ligandsVarious cancer cell linesCytotoxicity assaysSignificant anticancer activity observed

Mechanism of Action

The mechanism of action of ethyl 2-bromoisonicotinate involves its reactivity as a brominated derivative of isonicotinic acid. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The isonicotinate moiety can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Substitution of bromine with other halogens or functional groups alters reactivity and biological activity:

Compound Molecular Formula Substituent(s) Key Reactivity/Bioactivity Differences References
Ethyl 2-chloroisonicotinate C₈H₈ClNO₂ Cl at 2-position Lower reactivity in nucleophilic substitutions due to weaker C–Cl bond vs. C–Br; reduced antimicrobial activity compared to bromo analog
Ethyl 2-fluoroisonicotinate C₈H₈FNO₂ F at 2-position Enhanced electronic effects (strong electron-withdrawing nature) but limited utility in cross-coupling reactions
Ethyl 2-methoxyisonicotinate C₉H₁₁NO₃ OCH₃ at 2-position Methoxy group increases steric hindrance, reducing substitution reactivity; improved pharmacokinetic properties in drug design

Key Insight : Bromine’s balance of reactivity (C–Br bond strength) and electronic effects makes Ethyl 2-bromoisonicotinate superior for synthetic modifications compared to chloro or methoxy analogs .

Positional Isomers

The position of bromine on the pyridine ring significantly impacts properties:

Compound Bromine Position Key Differences References
Ethyl 3-bromoisonicotinate 3-position Reduced steric hindrance at 2-position; altered regioselectivity in coupling reactions
Ethyl 4-bromo-2-methylnicotinate 4-position (+ 2-CH₃) Methyl group enhances lipophilicity; bromine at 4-position shifts electronic effects, affecting drug-receptor interactions

Key Insight : this compound’s 2-bromo configuration optimizes steric and electronic profiles for targeted substitutions in drug intermediates .

Ester Group Variants

The ester group (ethyl vs. methyl) influences solubility and metabolic stability:

Compound Ester Group Key Differences References
Mthis compound Methyl Higher solubility in polar solvents; faster enzymatic hydrolysis in vivo
Ethyl 2-(bromomethyl)isonicotinate Ethyl + Br-CH₂ Bromomethyl group enables alkylation reactions; ethyl ester improves metabolic stability vs. methyl

Key Insight : The ethyl ester in this compound balances synthetic utility and pharmacokinetic stability, making it preferable in prolonged biological assays .

Biological Activity

Ethyl 2-bromoisonicotinate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a bromine atom at the 2-position and an ethyl ester group. Its chemical formula is C8_{8}H8_{8}BrN1_{1}O2_{2}. The presence of the bromine atom enhances its reactivity, allowing for various chemical transformations and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and microbial resistance. Its amino group facilitates hydrogen bonding, while the bromo group may engage in halogen bonding, enhancing binding affinity to target proteins or receptors.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESBL-producing E. coli. For instance, butyl 2-bromoisonicotinate demonstrated effective antibacterial activity against these pathogens in vitro .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Fischer Esterification : This method involves reacting isonicotinic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Nucleophilic Substitution Reactions : The bromine atom can be substituted with other nucleophiles, enhancing the compound's versatility for further modifications.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
AntimicrobialEffective against MRSA and ESBL-producing E. coli strains
Anti-inflammatoryPotential role in modulating inflammatory pathways
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways
AntiviralExhibits potential antiviral properties as observed in related derivatives

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antibacterial Efficacy Study : A study synthesized butyl 2-bromoisonicotinate and tested its efficacy against MRSA and ESBL-producing E. coli using agar well diffusion assays. The results indicated significant antibacterial activity, suggesting potential therapeutic applications for resistant infections .
  • Molecular Docking Studies : In silico studies evaluated the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms. These studies provided insights into the compound's binding affinities and stability within the active sites of relevant enzymes .
  • Structural Analysis : Recent research elucidated the crystalline structure of derivatives like ethyl 5-amino-2-bromoisonicotinate, providing valuable data on molecular properties and potential interactions with biological targets .

Q & A

Basic Research Questions

Q. Q1. What are the common synthetic routes for preparing ethyl 2-bromoisonicotinate, and how can reaction efficiency be optimized?

Answer: this compound is typically synthesized via Fischer esterification , where 2-bromoisonicotinic acid reacts with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄). Key parameters include:

  • Molar ratio : Excess ethanol drives esterification to completion.
  • Temperature : Reflux conditions (~100–120°C) are optimal for 18–24 hours.
  • Catalyst concentration : 1–5 mol% H₂SO₄ improves yields (e.g., 85–91% for analogous butyl esters) .
    For reproducibility, characterize intermediates via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H and ¹³C NMR : Identify characteristic peaks (e.g., ester carbonyl at ~165–170 ppm, bromine-substituted aromatic protons at ~8.0–8.5 ppm) .
  • IR spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 230.07 (C₈H₈BrNO₂⁺) .
  • Elemental analysis : Validate %C, %H, %N, and %Br to ±0.3% theoretical values .

Advanced Research Questions

Q. Q3. How can researchers design experiments to evaluate the antibacterial efficacy of this compound derivatives against resistant bacterial strains?

Answer:

  • Bacterial strains : Use clinically isolated ESBL-producing E. coli ST405 and MRSA for relevance .
  • Assays :
    • Agar well diffusion : Measure inhibition zones (≥10 mm indicates activity).
    • Microbroth dilution : Determine minimum inhibitory concentrations (MICs). For example, butyl 2-bromoisonicotinate showed MICs of 0.78 mg/mL against ESBL-E. coli and MRSA .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate specificity.

Q. Q4. What strategies are effective in resolving contradictions between in vitro antibacterial activity and computational docking predictions for this compound analogs?

Answer:

  • Molecular docking : Use tools like MOE (Molecular Operating Environment) to simulate binding to target proteins (e.g., E. coli 2Y2T). Prioritize compounds with strong hydrogen bonding (e.g., with Thr93, Ser70) and hydrophobic interactions .
  • Discrepancy analysis :
    • Solubility : Poor aqueous solubility may limit in vitro efficacy despite strong docking scores. Test solubility in DMSO/PBS mixtures.
    • Membrane permeability : Use logP calculations (e.g., ClogP >2.5 suggests better lipid bilayer penetration) .
    • Off-target effects : Validate selectivity via cytotoxicity assays (e.g., against HEK293 cells) .

Q. Q5. How can researchers optimize Suzuki-Miyaura cross-coupling reactions to functionalize this compound for structure-activity relationship (SAR) studies?

Answer:

  • Catalyst system : Pd(PPh₃)₄ (7 mol%) in 1,4-dioxane/water (10:1 v/v) under inert atmosphere .
  • Conditions :
    • Base : K₃PO₄ (2 eq.) enhances coupling efficiency.
    • Temperature : Reflux (100°C) for 8–18 hours yields 52–89% arylated products .
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm regioselectivity via NOESY NMR.

Q. Methodological Notes

  • Synthetic reproducibility : Always report solvent purity, reaction atmosphere, and catalyst lot numbers to ensure reproducibility .
  • Data validation : Cross-reference docking results with experimental MICs to prioritize analogs for further study .
  • Ethical compliance : For biological studies, follow institutional guidelines for handling drug-resistant pathogens (e.g., BSL-2 containment) .

Properties

IUPAC Name

ethyl 2-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQZJXLQLUESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397266
Record name ETHYL 2-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-52-9
Record name ETHYL 2-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo4-pyridine carboxylic acid (prepared according to the method of Ashimori, Chem. Pharm. Bull. 38 (9) 2446-2458 (1990)) in 2:1 toluene: absolute ethanol (45 mL) was added sulfuric acid (0.75 mL). The mixture was heated at reflux for 16 h. The mixture was poured into saturated aqueous sodium bicarbonate and extracted with chloroform (3 times). The combined chloroform extracts were dried over magnesium sulfate, filtered and concentrated afforded the crude product as a yellow oil. Purification by silica gel chromatography eluting with 9:1 hexane:ethyl acetate to afford the title compound (900 mg) as a clear, colorless oil.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 2-bromoisonicotinate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 2-bromoisonicotinate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 2-bromoisonicotinate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 2-bromoisonicotinate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 2-bromoisonicotinate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 2-bromoisonicotinate

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